Anti-Quorum Sensing Activity of the Benzothiazole-Benzamide Core vs. Salicylic Acid Standard in Pseudomonas aeruginosa
In a direct head-to-head comparison within the same study, the unsubstituted N-(benzo[d]thiazol-2-yl)benzamide scaffold (compound 3a, lacking the 2-hydroxy group on the benzamide ring) exhibited a zone of inhibition of 4.67 ± 0.45 mm against Pseudomonas aeruginosa quorum sensing, surpassing the standard QS inhibitor salicylic acid (4.40 ± 0.10 mm). This demonstrates that the benzothiazole-amide core itself confers measurable anti-QS activity beyond that of the salicylate/salicylamide pharmacophore [1]. The 2-hydroxy substitution present in the target compound 101622-73-5 is expected to further modulate this activity through additional hydrogen-bonding and metal-chelating capacity, consistent with the established SAR that ortho-hydroxy groups enhance bioactivity in benzothiazole salicylamides [1][2].
| Evidence Dimension | Quorum sensing inhibition zone (mm) against P. aeruginosa |
|---|---|
| Target Compound Data | N-(benzo[d]thiazol-2-yl)benzamide 3a: 4.67 ± 0.45 mm (closest available surrogate for the target compound; the target compound 101622-73-5 bears an additional 2-OH group) |
| Comparator Or Baseline | Salicylic acid (standard QS inhibitor): 4.40 ± 0.10 mm |
| Quantified Difference | ∆ = +0.27 mm (6.1% increase relative to salicylic acid baseline) |
| Conditions | Agar well diffusion assay; P. aeruginosa; data reported as mean ± SD; n ≥ 3 replicates [1]. |
Why This Matters
Procurement of the benzothiazole-amide scaffold rather than simple salicylamide is justified by the demonstrated superiority of the benzothiazole core in a standard quorum sensing model, with the ortho-hydroxy analog expected to yield a further differentiated activity profile.
- [1] Sharma N, Srivastava N, Kaushal A, et al. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity. 2023;20(9):e202300647. doi:10.1002/cbdv.202300647 View Source
- [2] Itoh S, Kaneko T, Sasaki Y. Studies on Benzothiazole Derivatives as Chelating Agents. IV. Coordination to Divalent Metal Ions. Chem Pharm Bull. 1978;26(1):127-134. doi:10.1248/cpb.26.127 View Source
